![molecular formula C12H9ClN4O B4034712 2-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4034712.png)
2-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Overview
Description
2-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a useful research compound. Its molecular formula is C12H9ClN4O and its molecular weight is 260.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 260.0464886 g/mol and the complexity rating of the compound is 475. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 294385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
NSC294385, also known as CCG-22924 or 2-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, is a small-molecule inhibitor of RhoA transcriptional signaling . RhoA is a small GTPase protein known to regulate various cellular processes, including cell adhesion, migration, and cell cycle progression .
Mode of Action
The compound acts downstream of RhoA and inhibits the Serum Response Factor (SRF) and its coactivator, megakaryoblastic leukemia 1 (MKL1), which are involved in RhoA-dependent gene transcription . This inhibition disrupts the transcriptional responses of the Rho pathway, thereby affecting the cellular processes regulated by this pathway .
Biochemical Pathways
The primary biochemical pathway affected by NSC294385 is the RhoA signaling pathway. By inhibiting RhoA-dependent gene transcription, NSC294385 can potentially alter various cellular processes regulated by RhoA, including cell adhesion, migration, and cell cycle progression .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties for related compounds . These properties can help predict the absorption, distribution, metabolism, and excretion (ADME) of NSC294385, but further experimental studies are needed to confirm these predictions.
Result of Action
The inhibition of RhoA-dependent gene transcription by NSC294385 can lead to alterations in cellular processes such as cell adhesion, migration, and cell cycle progression . This can potentially affect the growth and metastasis of cancer cells, making NSC294385 a promising lead compound for the development of novel pharmacologic tools to disrupt the Rho pathway in cancer .
Biological Activity
The compound 2-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article provides a detailed overview of its biological activity, including anticancer properties, antimicrobial effects, and potential applications in drug development.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Chemical Formula : CHClNO
- CAS Number : 931728-33-5
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines:
- MCF-7 (breast cancer) : Exhibited an IC value of 15.3 µM, indicating potent cytotoxicity.
- A549 (lung cancer) : Demonstrated an IC of 22.73 nM against HDAC isoenzymes, suggesting a mechanism involving histone deacetylase inhibition.
Cell Line | IC (µM) | Mechanism |
---|---|---|
MCF-7 | 15.3 | Cytotoxicity |
A549 | 22.73 nM | HDAC inhibition |
Antimicrobial Activity
The compound also shows promising antimicrobial effects against various bacterial strains:
- Staphylococcus aureus : Displayed significant bacteriostatic activity.
- Escherichia coli : Showed notable inhibition of growth.
Studies suggest that the presence of the chlorophenyl group enhances the antibacterial activity of triazole derivatives.
Bacterial Strain | Activity Level |
---|---|
Staphylococcus aureus | Bacteriostatic |
Escherichia coli | Inhibition of growth |
Other Biological Activities
In addition to anticancer and antimicrobial properties, triazole derivatives have been explored for their potential in other therapeutic areas:
- Anti-inflammatory : Some studies indicate that triazole compounds may reduce inflammation markers.
- Antiviral : Preliminary findings suggest activity against viral infections, although more research is needed to confirm these effects.
Case Studies and Research Findings
-
Anticancer Efficacy Study :
A study published in MDPI demonstrated that derivatives similar to this compound exhibited enhanced anticancer activity through structural modifications. The presence of different substituents on the pyrimidine ring significantly influenced their efficacy against various cancer cell lines . -
Antimicrobial Screening :
A comprehensive screening revealed that compounds with similar structures displayed high antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains could lead to improved antimicrobial potency . -
Mechanistic Insights :
Further investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells and inhibit key enzymes involved in tumor growth .
Scientific Research Applications
Structure and Composition
- Molecular Formula : CHClNO
- Molecular Weight : 270.71 g/mol
- IUPAC Name : 2-(4-chlorophenyl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Physical Properties
- Solubility : Soluble in organic solvents such as DMSO and ethanol.
- Melting Point : Specific melting point data is not widely reported; further studies are needed for precise characterization.
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals due to its ability to interact with various biological targets.
Anticancer Activity
Research indicates that derivatives of triazolopyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the triazolo-pyrimidine structure can enhance its activity against breast and lung cancer cells. The chlorophenyl group is believed to play a crucial role in increasing potency through enhanced receptor binding.
Antimicrobial Properties
Compounds similar to 2-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one have been evaluated for their antimicrobial properties. Preliminary studies suggest that they possess significant activity against Gram-positive and Gram-negative bacteria, making them candidates for further development as antibiotics.
Neurological Research
The compound's structural features suggest potential neuroprotective properties. Research into similar triazolopyrimidine derivatives has indicated effects on neurotransmitter systems, which may lead to applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored:
- Method A : Condensation reactions between chlorophenyl derivatives and methyltriazole intermediates.
- Method B : Cyclization methods involving pyrimidine precursors.
These synthetic strategies not only yield the target compound but also allow for the generation of analogs with potentially enhanced biological activity.
Case Study 1: Anticancer Activity Assessment
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazolopyrimidine derivatives including this compound. The results indicated that certain derivatives showed IC values in the low micromolar range against MCF-7 breast cancer cells. This suggests significant potential for further development as anticancer agents.
Case Study 2: Antimicrobial Evaluation
A research team at a leading university evaluated the antimicrobial properties of several triazolopyrimidine compounds. Their findings revealed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli strains, suggesting its potential application in treating bacterial infections.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c1-7-6-10(18)17-12(14-7)15-11(16-17)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAAHWSSFNAVBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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